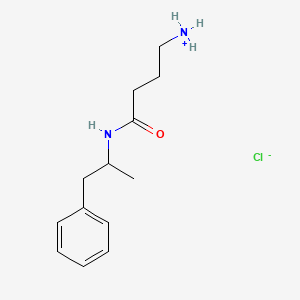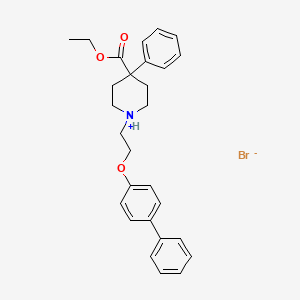
1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with 2-bromoethylamine to form the intermediate 2-(4-phenylphenoxy)ethylamine. This intermediate is then reacted with ethyl 4-phenylpiperidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, converting it to a piperidine derivative.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: Shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidine: Lacks the ethyl ester group.
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]pyrrolidin-1-ium-4-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness: Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is unique due to its combination of a piperidine ring, phenyl groups, and an ethyl ester.
Propiedades
Número CAS |
103097-50-3 |
|---|---|
Fórmula molecular |
C28H32BrNO3 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H |
Clave InChI |
MGWJPRPZJJFVAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
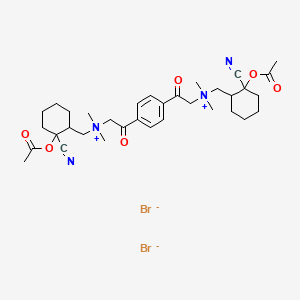
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)

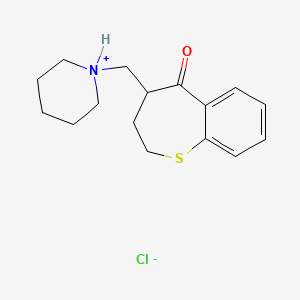
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

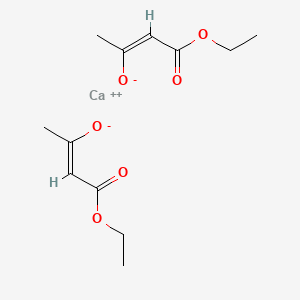
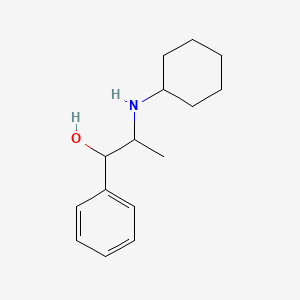
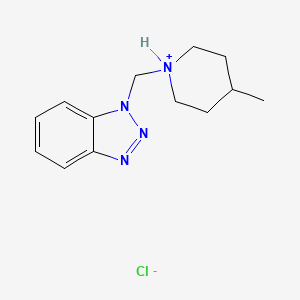
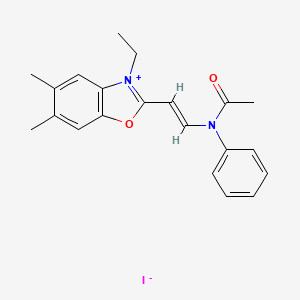
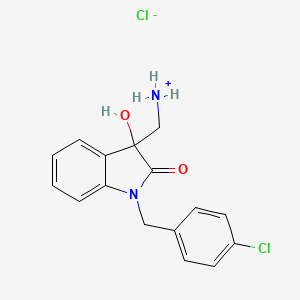
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
